molecular formula C12H14ClN3 B13646522 1-(3-Chloro-5-(trifluoromethyl)benzyl)piperazine

1-(3-Chloro-5-(trifluoromethyl)benzyl)piperazine

Cat. No.: B13646522
M. Wt: 235.71 g/mol
InChI Key: WGXLSWIKSPDPIJ-UHFFFAOYSA-N
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Description

3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile is an organic compound that features a benzene ring substituted with a chlorine atom, a nitrile group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile typically involves the reaction of 3-chlorobenzonitrile with piperazine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the piperazine attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety can enhance binding affinity and selectivity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-[(piperazin-1-yl)methyl]benzonitrile is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

3-chloro-5-(piperazin-1-ylmethyl)benzonitrile

InChI

InChI=1S/C12H14ClN3/c13-12-6-10(8-14)5-11(7-12)9-16-3-1-15-2-4-16/h5-7,15H,1-4,9H2

InChI Key

WGXLSWIKSPDPIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)C#N

Origin of Product

United States

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